molecular formula C8H10O2 B082514 4-Methoxy-3-methylphenol CAS No. 14786-82-4

4-Methoxy-3-methylphenol

Cat. No. B082514
CAS RN: 14786-82-4
M. Wt: 138.16 g/mol
InChI Key: ILASIIGKRFKNQC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenol, also known as Phenol, 4-methoxy-3-methyl-, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .


Synthesis Analysis

While specific synthesis methods for 4-Methoxy-3-methylphenol were not found, phenols in general can be synthesized through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group with a methoxy group in the para position and a methyl group in the meta position .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylphenol has a molecular weight of 138.1638 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Intermediate

Application

4-Methoxy-3-methylphenol, also known as p-cresol, is primarily used as a chemical intermediate in the preparation of other chemicals .

Method of Application

It serves as a key building block for the synthesis of many compounds .

Results or Outcomes

The products derived from 4-Methoxy-3-methylphenol are used in various industries, including pharmaceuticals, fragrances, and dyes .

Antioxidant

Application

4-Methoxy-3-methylphenol is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .

Method of Application

These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .

Results or Outcomes

The use of 4-Methoxy-3-methylphenol in these applications helps to maintain the quality and longevity of various products .

Pharmacodynamics

Application

4-Methoxy-3-methylphenol has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions .

Method of Application

It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Results or Outcomes

Animal studies have suggested that 4-Methoxy-3-methylphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .

Flavor Ingredient

Application

4-Methoxy-3-methylphenol can potentially impart sensory and nutritional qualities to food and beverage products .

Method of Application

It is generally added as a flavor ingredient .

Results or Outcomes

The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of various food and beverage products .

Cosmetic Products

Application

4-Methoxy-3-methylphenol is used as a component of cosmetic products .

Method of Application

It is added to cosmetic products during the manufacturing process .

Results or Outcomes

The inclusion of 4-Methoxy-3-methylphenol in cosmetic products can enhance their properties and effectiveness .

Plastics, Pesticides, Pharmaceuticals, and Dyes

Application

Cresols, which include 4-Methoxy-3-methylphenol, are precursors or synthetic intermediates to other compounds and materials .

Method of Application

They are used in the synthesis of plastics, pesticides, pharmaceuticals, and dyes .

Results or Outcomes

The use of cresols in these applications contributes to the production of a wide range of products in various industries .

Acid-Base Properties

Application

4-Methoxy-3-methylphenol, like other phenols, exhibits unique acid-base properties .

Method of Application

The negative charge can be delocalized by resonance to three different carbons on the aromatic ring .

Results or Outcomes

This property often acts as a catalytic proton donor/acceptor in enzyme active sites .

Bactericides or Disinfectants

Application

Cresols, which include 4-Methoxy-3-methylphenol, are used in bactericides or disinfectants .

Method of Application

The mechanism of action is due to the destruction of bacterial cell membranes .

Results or Outcomes

This application contributes to the prevention of bacterial growth .

Whisky Production

Application

4-Methoxy-3-methylphenol is used in the preparation of malt for Scotch Whisky production .

Method of Application

It is added during the malt preparation process .

Results or Outcomes

The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of the whisky .

Safety And Hazards

According to the safety data sheet, 4-Methoxy-3-methylphenol may form combustible dust concentrations in air. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. It is also toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

4-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASIIGKRFKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304966
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylphenol

CAS RN

14786-82-4
Record name 14786-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis for the phenol was a two step synthesis via the Vilsmer-Haack condensation to obtain the aldehyde and then by the Baeyer-Villiger oxidation to give the phenol. Phosphorus oxychloride (5.1 mL, 0.057 mol) was added the dropwise to a solution of 2-methylanisole (5.33 mL, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 h, cooled then added to 100 mL of water. An excess of 10% NaOH was added and the solution was extracted with 4×100 mL of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The remaining oil (1.78 g, 28%) was dissolved in dichloromethane (100 mL) and then 3.03 g, (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 h, cooled, and then evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained was dissolved in 7 mL of methanol and 5.5 mL of 10% aqueous potassium hydroxide solution was added. The solution was stirred under nitrogen for ˜2 h, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give long white needles (0.34 g, <1%). The purity was assessed by NMR and GC-MS.
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Yield
1%

Synthesis routes and methods II

Procedure details

4-Methoxy-3-methylphenol was prepared according to the procedures described in Higgins et al., “An Assessment of the Reaction Energetics for Cytochrome P450-Mediated Reactions,” Arch. Biochem. Biophys. (2001); 385: 220-30. Specifically, phosphorus oxychloride (5.1 ml, 0.057 mol) was added dropwise to a solution of o-methylanisole (5.33 ml, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 hours, cooled, and then added to 100 ml of water. To the solution, 10% NaOH was added and the solution was extracted with 4×100 ml of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate, and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The purified oil (1.78 g, 28%) was dissolved in dichloromethane (100 ml) and then 3.03 g (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 hours, cooled, and evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressured. The dark oil that remained was dissolved in 7 ml of methanol and 5.5 ml of 10% aqueous potassium hydroxide solution was added. The solution was stirred for ˜2 hours, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give 4-methoxy-3-methyl-phenol as long white needles.
Quantity
5.1 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
98
Citations
MB Sá, MT Ralph, DCO Nascimento… - Evidence-Based …, 2014 - hindawi.com
… , 4methoxy-3-methylphenol is also known as 14786-82-4, AG-D-93185, NSC168522, AC1L6RKC, SureCN263095, and 4-methoxy-3-methylphenol [… with 4-methoxy3-methylphenol, we …
Number of citations: 24 www.hindawi.com
BD Gates, P Dalidowicz, A Tebben… - The Journal of …, 1992 - ACS Publications
… While p-methoxyphenol and 4-methoxy-3-methylphenol give good yields of the dihydrobenzofurans using 1:1 molar ratio of reactants, 3,4-dimethoxyphenol requires a 3-4 molar …
Number of citations: 126 pubs.acs.org
T Zhang, LZ Huang, YQ Li, YM Xu… - Natural Product …, 2013 - journals.sagepub.com
… As shown in Scheme 1, 4-methoxy-3-methyl-acetophenone was chosen as the starting material and was transformed into 4-methoxy-3-methylphenol (3), which is the common building …
Number of citations: 0 journals.sagepub.com
DF Bowman, FR Hewgill, BR Kennedy - Journal of the Chemical …, 1966 - pubs.rsc.org
… the formation of one of them on coupling diazotised 2,4-dinitroaniline with 4-methoxy-3-methylphenol. The appropriate hydrolysis products were similarly obtained from spiroketal (XIII). …
Number of citations: 9 pubs.rsc.org
FR Hewgill, DG Hewitt - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Oxidation by alkaline ferricyanide converts 2,2′-dihydroxy-5,5′-dimethoxy-4,4′-di-t-butylbiphenyl into an unstable dipheno-2,2′-quinone which decomposes in solution to a …
Number of citations: 6 pubs.rsc.org
Z Liu, L Wang, Y Zhang, Y Li, Z Li, H Cai - BioResources, 2017 - jtatm.textiles.ncsu.edu
… , 2,4-dimethylphenol, and 4-methoxy-3-methylphenol was 2.81, 3.10, 2.76, and 0.66, … , especially phenol and alkyl phenol, except 4-methoxy-3methylphenol. Table 2 also shows the …
Number of citations: 17 jtatm.textiles.ncsu.edu
S Marcinkiewicz, J Green, D McHale - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… and y-tocopherol show clearly this difference in behaviour, which is not exhibited by the nitrosoderivatives of 4-methoxy-3-methylphenol. Since the original spectra are obtained when …
Number of citations: 1 pubs.rsc.org
L Wang, J Li, Y Chen, H Yang, J Shao, X Zhang, H Yu… - Fuel, 2019 - Elsevier
… The most representative compounds are 2-methoxyphenol and 4-methoxy-3-methylphenol, with concentrations of 19.46% and 17.81% at 450 C, respectively. G type products generally …
Number of citations: 48 www.sciencedirect.com
S Marcinkiewicz, J Green - Chromatographic Reviews, 1963 - Elsevier
… 4-Methoxy-3-methylphenol yields two nitroso derivatives (III) and (IV), which are separable chromatographically in an … --o-409 4-Methoxy-3-methylphenol (b) …
Number of citations: 12 www.sciencedirect.com
SD Munday, S Dezvarei, ICK Lau, SG Bell - ChemCatChem, 2017 - Wiley Online Library
… The other was 4-methoxy-3-methylphenol (4-MeO-3-MP, Scheme 1 and Supporting Information). The generic accelerators in RLYF/I401P, KT2 and R19 favoured the formation of 4-MeO…

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